molecular formula C8H10ClNOS B2722760 2-(5-Chlorothiophen-2-yl)morpholine CAS No. 1156626-30-0

2-(5-Chlorothiophen-2-yl)morpholine

Cat. No.: B2722760
CAS No.: 1156626-30-0
M. Wt: 203.68
InChI Key: RGQVPNCDNZFEMX-UHFFFAOYSA-N
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Description

“2-(5-Chlorothiophen-2-yl)morpholine” is a chemical compound with the CAS Number: 1156626-30-0 . It has a molecular weight of 203.69 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C8H10ClNOS/c9-8-2-1-7 (12-8)6-5-10-3-4-11-6/h1-2,6,10H,3-5H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 203.69 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Characterization

4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized through the refluxing of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. Characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction, it showed remarkable anti-TB activity and superior anti-microbial activity, indicating its potential in medicinal chemistry and pharmaceutical research (Mamatha S.V et al., 2019).

Antimicrobial Activity

A series of 2-(phenyl)-2-(morpholin-4-yl)- N -phenylacetamide I – VII were synthesized by Mannich base method and screened for antibacterial activity against various bacterial strains and for antifungal activity against various fungal strains. Specifically, 3-(4-chlorophenyl)-3-(morpholin-4-yl)- N -phenylpropanamide III demonstrated high antibacterial activity against Streptococcus epidermidis, showcasing the potential of morpholine derivatives in developing new antimicrobials (A. Idhayadhulla et al., 2014).

Potential Antidepressant Properties

Biochemical characteristics of a potential antidepressant, 2-(7-indenyloxymethyl)morpholine hydrochloride (YM-08054-1), were studied. It considerably inhibited serotonin uptake by synaptosomes from rat whole brain as well as noradrenaline uptake by synaptosomes from rat hippocampus, indicating its potential as an antidepressant distinct from viloxazine (M. Harada, H. Maeno, 1979).

Molluscicidal Effects

4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a 5-chlorosalicylic acid derivative incorporating morpholine moiety, was synthesized and found to have a good molluscicidal effect. Its synthesis and the biological evaluation highlight the compound's potential use in addressing agricultural pests (Duan et al., 2014).

Mechanism of Action

The mechanism of action for “2-(5-Chlorothiophen-2-yl)morpholine” is not specified in the sources I found. This could be due to the compound’s diverse potential applications in scientific research, including drug synthesis, material science, and catalysis.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQVPNCDNZFEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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